(3-Methoxy-benzyl)-phenethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

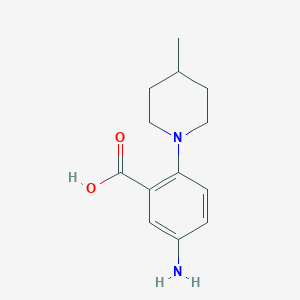

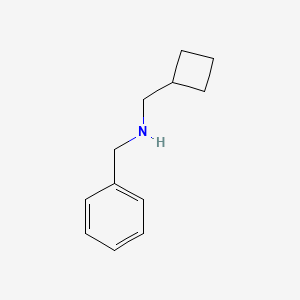

“(3-Methoxy-benzyl)-phenethyl-amine” is a biochemical used for proteomics research . It is a substituted phenethylamine, which means it has a phenethylamine backbone with a substituent group that modifies its properties. It is a stimulant and a psychoactive drug, which means it affects the central nervous system and alters mood, perception, and behavior.

Synthesis Analysis

The synthesis of “(3-Methoxy-benzyl)-phenethyl-amine” could potentially involve amination (arylation) of aromatic aldehydes under mild conditions to produce a variety of arylmethylamines . Other methods could involve the use of boronic acids with cyanamidyl/arylcyanamidyl radicals , or the use of a Mn (I) pincer catalyst for an atom-economic and highly efficient N-alkylation of amines with alcohols .

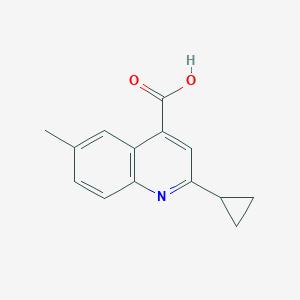

Molecular Structure Analysis

The molecular formula of “(3-Methoxy-benzyl)-phenethyl-amine” is C16H19NO . The molecular weight is 241.33 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methoxy-benzyl)-phenethyl-amine” include a molecular formula of C16H19NO and a molecular weight of 241.33 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density were not available from the search results.

Applications De Recherche Scientifique

1. Forensic Chemistry Applications

A study by Abiedalla et al. (2021) discussed the evaluation of methylenedioxyphenylalkylamine analogs, including those containing (3-Methoxy-benzyl)-phenethyl-amine, in GC-EI-MS and vapor phase GC–IR studies. These compounds, similar to NBOMe drugs, are significant in forensic chemistry for distinguishing between novel psychoactive substances and traditional drugs of abuse (Abiedalla et al., 2021).

2. Potential in Skin Whitening Agents

Choi et al. (2002) investigated the effects of (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine on melanin biosynthesis. This compound inhibited tyrosinase activity and exhibited UV-blocking effects, suggesting its potential as a skin whitening agent (Choi et al., 2002).

3. Applications in Solid Phase Organic Synthesis

Swayze (1997) explored the use of electron-rich benzaldehyde derivatives, including those related to (3-Methoxy-benzyl)-phenethyl-amine, as linkers in solid phase organic synthesis. These secondary amines were used to synthesize various amide derivatives (Swayze, 1997).

4. Photochemical Release of Amines

Wang et al. (2016) examined the 3-(diethylamino)benzyl group for releasing amines through photochemical breaking of the benzylic C-N bond. This study highlights the potential of such compounds in releasing primary, secondary, and tertiary amines efficiently (Wang et al., 2016).

5. Synthesis of Phenethylamines

Research by Short et al. (1973) involved the synthesis of phenethylamines from benzylamines, like (3-Methoxy-benzyl)-phenethyl-amine, using the Mannich reaction. This method highlights the relevance of such compounds in synthesizing structurally varied phenethylamines (Short et al., 1973).

Mécanisme D'action

Target of Action

It is known that phenethylamine compounds often interact with various neurotransmitter systems, including the dopaminergic and serotonergic systems .

Mode of Action

It’s known that phenethylamine compounds often function as neuromodulators or neurotransmitters, interacting with various receptors and transporters in the nervous system .

Biochemical Pathways

Phenethylamine compounds are known to influence the synthesis, release, and degradation of various neurotransmitters, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Phenethylamine compounds are generally known to be rapidly absorbed and distributed in the body, metabolized primarily by monoamine oxidase enzymes, and excreted in the urine .

Result of Action

Phenethylamine compounds are known to influence neuronal activity, potentially leading to changes in mood, cognition, and behavior .

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-18-16-9-5-8-15(12-16)13-17-11-10-14-6-3-2-4-7-14/h2-9,12,17H,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYKFCZFMJZMIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364604 |

Source

|

| Record name | (3-Methoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-benzyl)-phenethyl-amine | |

CAS RN |

356093-33-9 |

Source

|

| Record name | (3-Methoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)